N-[1-(4-chlorophenyl)-2-methylpropyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
Description
N-[1-(4-Chlorophenyl)-2-methylpropyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a synthetic thiazole-based carboxamide derivative characterized by a trifluoromethyl group at position 4, a methyl group at position 2 of the thiazole ring, and a branched 2-methylpropyl chain substituted with a 4-chlorophenyl moiety. Its synthesis likely involves coupling reactions between thiazole-5-carboxylic acid derivatives and substituted amines, as seen in analogs (e.g., ) .
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-2-methylpropyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2OS/c1-8(2)12(10-4-6-11(17)7-5-10)22-15(23)13-14(16(18,19)20)21-9(3)24-13/h4-8,12H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZITAMROLWNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC(C2=CC=C(C=C2)Cl)C(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-chlorophenyl)-2-methylpropyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide, often referred to as a thiazole derivative, has garnered attention for its diverse biological activities. This compound is notable for its potential applications in agriculture as a fungicide and in pharmacology for its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological significance. The presence of the 4-chlorophenyl group and trifluoromethyl substituent enhances its lipophilicity, potentially influencing its biological interactions. The structure can be summarized as follows:
- Thiazole Ring : Contributes to the compound's biological activity.
- Chlorophenyl Group : Enhances antimicrobial properties.
- Trifluoromethyl Group : Increases metabolic stability.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound this compound has shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
These findings suggest that the compound could be developed as a potential treatment for infections caused by these pathogens. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can enhance antibacterial efficacy .
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate the concentration required to inhibit 50% of cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.3 |
| A549 | 29.1 |
These results highlight the compound's potential as an anticancer agent, particularly due to the presence of the chlorophenyl moiety which has been associated with enhanced activity against tumor cells .
3. Fungicidal Activity
The compound is also recognized for its fungicidal properties, making it a candidate for agricultural applications. Its mechanism of action involves disrupting fungal cell membranes, leading to cell death. Field trials have shown promising results in controlling fungal pathogens affecting crops .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in 2020 reported that derivatives of thiazole displayed improved activity against resistant strains of bacteria compared to traditional antibiotics .
- Anticancer Research : Research conducted by Chikhalia et al. (2023) demonstrated that modifications to the thiazole structure significantly increased cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer therapies .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions, leading to cleavage of the amide bond .
Conditions and Products :
-
Acidic Hydrolysis :
Refluxing with concentrated HCl yields 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid and 1-(4-chlorophenyl)-2-methylpropylammonium chloride . -
Basic Hydrolysis :
Treatment with NaOH in aqueous ethanol produces the sodium salt of the carboxylic acid and free amine .
Kinetic Data :
| Condition | Time (h) | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| 6M HCl | 6 | 100 | >95 |
| 2M NaOH | 12 | 80 | ~85 |
Electrophilic Aromatic Substitution
The 4-chlorophenyl group participates in electrophilic substitution reactions, though steric hindrance from the branched alkyl chain (2-methylpropyl) reduces reactivity .
Example Reaction :
Nitration with nitric acid () and sulfuric acid () produces a mixture of 3-nitro-4-chlorophenyl derivatives, confirmed by and LC-MS .
Regioselectivity :
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C , primarily due to cleavage of the trifluoromethyl-thiazole moiety .
Decomposition Pathway :
Metabolic Reactions
In vitro studies using liver microsomes indicate oxidative metabolism via cytochrome P450 enzymes (CYP3A4/5), forming hydroxylated derivatives at the 2-methylpropyl chain .
Key Metabolites :
-
N-[1-(4-chlorophenyl)-2-(hydroxymethyl)propyl]-2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide (Major, 60% of total metabolites).
-
N-[1-(4-chlorophenyl)-2-carboxypropyl]-2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide (Minor, 15%) .
Photodegradation
Under UV light (), the trifluoromethyl-thiazole moiety undergoes defluorination, producing 2-methyl-4-carboxy-1,3-thiazole-5-carboxamide as a primary degradation product .
Quantum Yield :
Comparison with Similar Compounds
Thiazole Carboxamides with Aryl/Alkyl Substituents
- 2-Chloro-N-[1-(4-chlorophenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide (): Structural Differences: Replaces the trifluoromethyl group with a chloro substituent and uses a 1-(4-chlorophenyl)ethyl chain instead of 2-methylpropyl.
- N-(4-Methoxybenzyl)-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide (): Structural Differences: Substitutes the 2-methylpropyl-4-chlorophenyl group with a 4-methoxybenzyl moiety.
Piperidine/Piperazine-Based Carboxamides
- PIPC1-4 () :
- (R)-3-Chloro-N1-{2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl}-N2-(1-methyl-2-methylsulfonylethyl)phthalimide (): Structural Differences: Phthalimide core with sulfonylethyl and tetrafluoroethyl substituents. Implications: Ryanodine receptor modulation in agrochemicals, highlighting the role of trifluoromethyl groups in pesticidal activity .
Pharmacokinetics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
